
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride
Vue d'ensemble
Description
“2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2060037-06-9 . It has a molecular weight of 249.14 . The IUPAC name for this compound is 2-(benzo[d]oxazol-2-yl)propan-1-amine dihydrochloride .
Physical and Chemical Properties The compound is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Fluorescent Brighteners
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride: has been utilized in the synthesis of fluorescent brighteners. These compounds are known for their ability to absorb light in the ultraviolet region and re-emit it in the visible spectrum, enhancing the brightness of materials . The compound’s structure allows for efficient fluorescence, making it suitable for applications such as optical brighteners in laundry detergents, paper brightening, and sometimes in cosmetics to provide a brightening effect on the skin.
Organic Light-Emitting Diodes (OLEDs)
The compound serves as a precursor for molecules used in OLEDs. OLED technology relies on organic compounds that emit light in response to an electric current. These are used in a variety of display and lighting applications due to their high efficiency and capability for producing bright, vivid colors .
Pharmaceutical Research
In pharmaceutical research, 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride is a valuable intermediate. It has been incorporated into the synthesis of various drugs due to its benzoxazole moiety, which is a common feature in molecules with antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Cancer Research
This compound has shown potential in cancer research, particularly in the synthesis of molecules that exhibit cytotoxic effects against cancer cells. Studies have indicated that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a compound of interest for developing new anticancer agents .
Antibacterial Agents
The antibacterial activity of derivatives of 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride has been explored. These derivatives can be designed to target specific bacterial enzymes or pathways, offering a pathway for the development of new antibacterial drugs .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a method used to predict the biological activity of compounds based on their chemical structure2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride and its derivatives can be analyzed using QSAR to understand and predict their biological activities, which is crucial in drug design and discovery .
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Result of Action
Some studies suggest that the compound may have cytotoxic effects on certain cancer cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDSETYIUXMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2O1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)

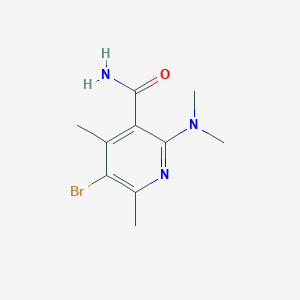
![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)
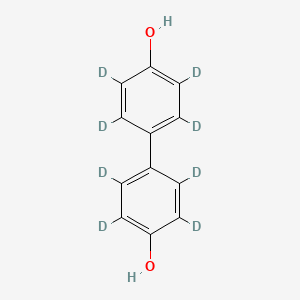
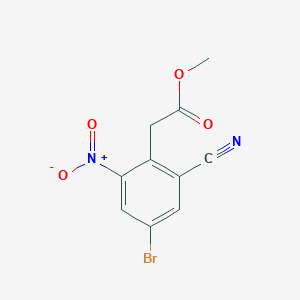
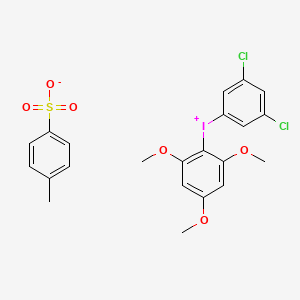
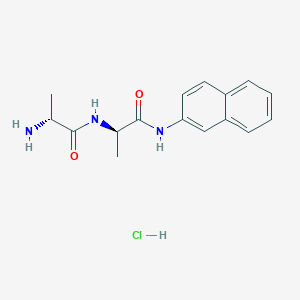
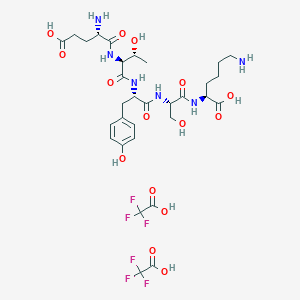
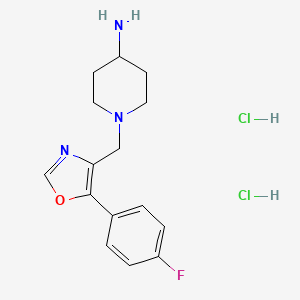
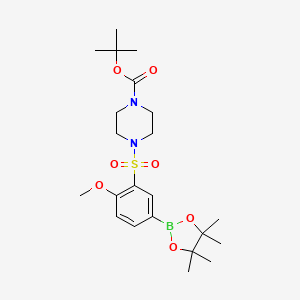
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)
